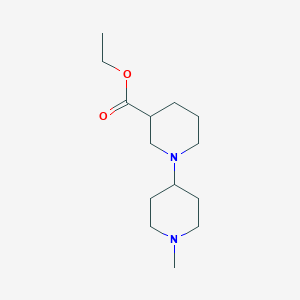![molecular formula C18H27NO3 B3853140 ethyl 1-[2-(4-methoxyphenyl)-1-methylethyl]-3-piperidinecarboxylate](/img/structure/B3853140.png)
ethyl 1-[2-(4-methoxyphenyl)-1-methylethyl]-3-piperidinecarboxylate
Overview
Description
Ethyl 1-[2-(4-methoxyphenyl)-1-methylethyl]-3-piperidinecarboxylate, also known as Mepivacaine, is a local anesthetic drug that is commonly used in clinical settings. It belongs to the class of amide-type local anesthetics and is used to block nerve impulses, resulting in numbness and pain relief.
Mechanism of Action
Ethyl 1-[2-(4-methoxyphenyl)-1-methylethyl]-3-piperidinecarboxylate works by blocking the voltage-gated sodium channels in the nerve fibers, preventing the transmission of nerve impulses. This results in numbness and pain relief in the affected area. This compound has a faster onset of action and shorter duration of action compared to other local anesthetics.
Biochemical and Physiological Effects:
This compound has been shown to have minimal systemic toxicity and is well-tolerated by patients. It has a low potential for causing allergic reactions and does not produce significant vasodilation. This compound is metabolized in the liver and excreted in the urine.
Advantages and Limitations for Lab Experiments
Ethyl 1-[2-(4-methoxyphenyl)-1-methylethyl]-3-piperidinecarboxylate has several advantages for use in lab experiments. It is readily available and relatively inexpensive. It has a fast onset of action and short duration of action, allowing for quick and efficient experimentation. However, this compound has limitations in its use in certain experiments, such as those involving the central nervous system, due to its limited penetration through the blood-brain barrier.
Future Directions
There are several future directions for the use of ethyl 1-[2-(4-methoxyphenyl)-1-methylethyl]-3-piperidinecarboxylate in research. One potential area of study is the development of new formulations of this compound for improved delivery and longer duration of action. Another area of research is the investigation of the effects of this compound on neuronal signaling and synaptic transmission. Additionally, the use of this compound in combination with other drugs for enhanced pain relief and reduced opioid use is an area of growing interest.
Conclusion:
In conclusion, this compound is a local anesthetic drug that has been extensively studied for its use in clinical settings. It has a fast onset of action and short duration of action, making it an effective option for pain relief. This compound has minimal systemic toxicity and is well-tolerated by patients. It has several advantages for use in lab experiments, but also has limitations in certain areas of research. There are several future directions for the use of this compound in research, including the development of new formulations and investigation of its effects on neuronal signaling.
Scientific Research Applications
Ethyl 1-[2-(4-methoxyphenyl)-1-methylethyl]-3-piperidinecarboxylate has been extensively studied for its use as a local anesthetic in various clinical settings. It is commonly used in dental procedures, minor surgeries, and obstetrics. It has also been studied for its use in epidural anesthesia for labor and delivery. This compound has been shown to be effective in providing pain relief and reducing the need for opioid analgesics.
properties
IUPAC Name |
ethyl 1-[1-(4-methoxyphenyl)propan-2-yl]piperidine-3-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H27NO3/c1-4-22-18(20)16-6-5-11-19(13-16)14(2)12-15-7-9-17(21-3)10-8-15/h7-10,14,16H,4-6,11-13H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UQEPFXPWPQAKSE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1CCCN(C1)C(C)CC2=CC=C(C=C2)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H27NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![(3,4-dimethoxyphenyl)[(5-methyl-2-thienyl)methyl]amine](/img/structure/B3853057.png)
![2,2'-{[2-(trifluoromethyl)benzyl]imino}diethanol](/img/structure/B3853063.png)
![4-(4-bromophenyl)-1-[(7-methoxy-1,3-benzodioxol-5-yl)methyl]-4-piperidinol](/img/structure/B3853078.png)
![ethyl 4-[(4-methyl-1-piperazinyl)amino]-1-piperidinecarboxylate](/img/structure/B3853086.png)




![N-[3-(2-methoxyphenyl)-2-propen-1-yl]-3-(methylthio)aniline](/img/structure/B3853103.png)
![N-[(4-methyl-1H-imidazol-5-yl)methyl]-2-(methylthio)aniline](/img/structure/B3853106.png)
![1-{4-[4-(1-ethyl-4-piperidinyl)-1-piperazinyl]phenyl}ethanone](/img/structure/B3853107.png)


